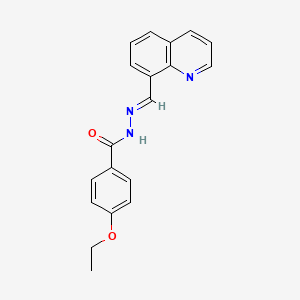

4-ethoxy-N'-(8-quinolinylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzohydrazide derivatives, including those similar to 4-ethoxy-N'-(8-quinolinylmethylene)benzohydrazide, involves the reaction of quinolinecarbaldehyde with substituted benzohydrazides. The structural characterization of these synthesized compounds is typically achieved using techniques such as IR and 1H NMR spectroscopy (Shaikh, 2013).

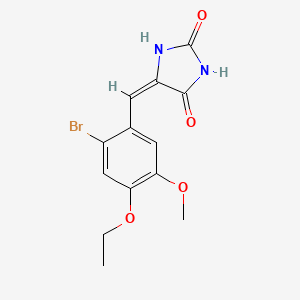

Molecular Structure Analysis

Studies on similar compounds provide insights into the molecular structure, showcasing the trans conformation with respect to the C=N double bond and the twisted nature of the molecule, as observed in the structure of (E)-4-Hydroxy-N'-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. The crystal structure analysis often reveals hydrogen bonding and other intermolecular interactions contributing to the stability of these molecules (Fun et al., 2011).

Chemical Reactions and Properties

Benzohydrazides participate in various chemical reactions, serving as intermediates for the synthesis of other complex organic compounds. They exhibit significant reactivity due to the active hydrogen component of the -CONHN=CH- azomethine group, enabling the synthesis of coupling products (Shaikh, 2013).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, including solubility, melting points, and crystal structures, are determined through extensive experimental analysis. Crystallographic studies reveal detailed insights into the arrangement and orientation of molecules in the solid state, highlighting the significance of non-covalent interactions in defining physical properties (Fun et al., 2011).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives are characterized by their reactivity towards various chemical reagents, ability to form complexes with metals, and potential for participating in catalytic cycles. The functional groups present within these molecules, such as the azomethine group, play a critical role in their chemical behavior and the formation of coordination compounds (Anarado et al., 2023).

Wissenschaftliche Forschungsanwendungen

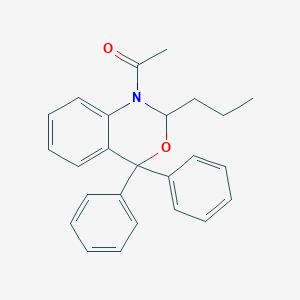

Heterocyclic Compound Synthesis and Applications

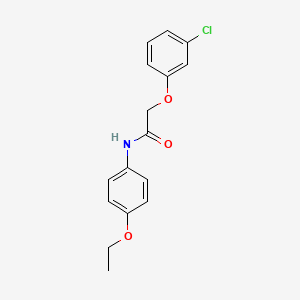

Synthesis of Heterocyclic Compounds : Research focuses on synthesizing new heterocyclic compounds due to their potential in various applications, including biological activities. For instance, studies have developed methodologies for synthesizing heterocycles with aryloxydifluoromethyl groups, which are important for designing biologically active molecules (Solodukhin et al., 2004).

Photoreactivity and Transformation : The reactivity of hydroxy- and methoxy-substituted o-quinone methides in aqueous solutions demonstrates the potential for creating Diels-Alder adducts and intercepting nucleophiles, indicating the versatility of these compounds in synthetic chemistry (Arumugam & Popik, 2010).

Antitumour Activities : The development of compounds with the quinol pharmacophore for screening against cancer cell lines showcases the medicinal chemistry efforts in exploring heterocyclic compounds for therapeutic applications. Some compounds exhibited growth-inhibitory activity, underscoring the potential of heterocycles in oncology research (McCarroll et al., 2010).

Covalent Organic Frameworks (COFs) : The synthesis of COFs through hydrazone linkages demonstrates the application of heterocyclic compounds in material science. These COFs are highly crystalline, chemically and thermally stable, and possess permanent porosity, highlighting their potential in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. For example, if the compound exhibits antimicrobial activity, it might work by inhibiting a key enzyme in the microorganism. If it exhibits anticancer activity, it might work by inducing apoptosis in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-ethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-2-24-17-10-8-15(9-11-17)19(23)22-21-13-16-6-3-5-14-7-4-12-20-18(14)16/h3-13H,2H2,1H3,(H,22,23)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZSUTXQDSXZBC-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)